molecular formula C5N2OS2 B1584096 4,5-Dicyano-1,3-dithiol-2-one CAS No. 934-31-6

4,5-Dicyano-1,3-dithiol-2-one

Cat. No. B1584096
CAS RN: 934-31-6
M. Wt: 168.2 g/mol
InChI Key: BPDMXHRQYNWQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dicyano-1,3-dithiol-2-one (DDO) is a chemical compound with the molecular formula C5N2OS2 . It is a highly polar, sulfur-containing compound .


Synthesis Analysis

DDO can be prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one . It has been used as a new type of additive to enhance the cycling performance and rate capacity of NCM811/Li+ half cell .


Molecular Structure Analysis

The molecular structure of DDO is represented by the SMILES notation: C(#N)C1=C(SC(=O)S1)C#N . The InChI representation is: InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 .


Chemical Reactions Analysis

DDO has been used in the synthesis of Δ2,2′-Bis-(4,5-dicyano-1,3-dithiolidene), which is prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one .


Physical And Chemical Properties Analysis

DDO is a solid at 20°C and should be stored under inert gas . . The melting point ranges from 122.0 to 126.0 °C .

Scientific Research Applications

Synthesis and Electrochemistry

4,5-Dicyano-1,3-dithiol-2-one has been used in the synthesis of various organic compounds. Imafuku et al. (2005) demonstrated its use in producing asymmetrical 2,3-dicyanotetrathiafulvalenes, which exhibit notable electrochemical behaviors. This highlights its role in creating compounds with unique electronic properties (Imafuku et al., 2005).

Structural Analysis

The compound has been studied for its structural characteristics, as shown by Müller and Averbuch (1999). They analyzed a related compound, 1,3,4,6-Tetrathiapentalene-2,5-dione, detailing its planar structure and symmetry, which is crucial for understanding the chemical properties of such sulfur heterocyclic systems (Müller & Averbuch, 1999).

Material Applications

Leng et al. (2010) used a dicyano-tetrathiafulvalene precursor derived from 4,5-dicyano-1,3-dithiol-2-one for the synthesis of unsymmetrical magnesium porphyrazines. These compounds showed solubility in common organic solvents and potential for electron transfer applications, indicating its significance in material science (Leng et al., 2010).

Synthesis of Derivatives

Li et al. (2014) reported the synthesis of 1,3-dithiol-2-one derivatives using 4,5-bis(dibromomethyl)-1,3-dithiol-2-one. Their research provided valuable insights into the structural and spectral data of these new compounds, broadening the scope of organic synthesis involving 4,5-dicyano-1,3-dithiol-2-one (Li et al., 2014).

Coordination Chemistry

The coordination chemistry of derivatives of 4,5-dicyano-1,3-dithiol-2-one has been explored by Pullen and Olk (1999). They discussed the use of such compounds in organic and coordination chemistry, highlighting their role in forming diverse and interesting coordination complexes (Pullen & Olk, 1999).

Safety And Hazards

DDO is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-oxo-1,3-dithiole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDMXHRQYNWQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=O)S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239408
Record name 4,5-Dicyano-1,3-dithiolen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dicyano-1,3-dithiol-2-one

CAS RN

934-31-6
Record name 4,5-Dicyano-1,3-dithiolen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicyano-1,3-dithiolen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dicyano-1,3-dithiol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 2
Reactant of Route 2
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 3
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 4
Reactant of Route 4
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 5
Reactant of Route 5
4,5-Dicyano-1,3-dithiol-2-one
Reactant of Route 6
Reactant of Route 6
4,5-Dicyano-1,3-dithiol-2-one

Citations

For This Compound
19
Citations
R Schulz, A Schweig, K Hartke… - Journal of the American …, 1983 - ACS Publications
Conclusion Polymerized microemulsion systems add yet another attractive parameter to the use of micelles and microemulsions in photochemistry, namely the possibility of arranging …
Number of citations: 68 pubs.acs.org
MG Miles, JD Wilson, DJ Dahm… - Journal of the Chemical …, 1974 - pubs.rsc.org
A2J’-Bis-(4,5-dicyano-1,3-dithiolidene) Page 1 JCS CHEM. COMM., 1974 751 A2J’-Bis-(4,5-dicyano-1,3-dithiolidene) By MALCOLM G. MILES,* JAMES D. WILSON, DONALD J. DAHM, …
Number of citations: 4 pubs.rsc.org
E Ciganek, CG Krespan - The Journal of Organic Chemistry, 1968 - ACS Publications
Thermal decomposition of dicyanodiazomethane at 220 gave tetracyanoethylene, cyanogen, and dicyanoacetylene. The two latter products were also formedin the pyrolysis of …
Number of citations: 51 pubs.acs.org
F Leng, X Wang, L Jin, B Yin - Dyes and Pigments, 2010 - Elsevier
A dicyano-tetrathiafulvalene precursor was prepared by the cross-coupling reaction of 4,5-dicyano-1,3-dithiol-2-one with 4,5-bis(3,6,9,12-tetraoxatridecylthio)-1,3-dithiol-2-thione. A Mg(II…
Number of citations: 16 www.sciencedirect.com
S Wan, S Chen - Ionics, 2020 - Springer
LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) has received widespread attention due to its high discharge specific capacity. However, poor cycling performance and rate capacity limit its large-…
Number of citations: 15 link.springer.com
H Urakami, M Antonietti, F Vilela - Chemical Communications, 2012 - pubs.rsc.org
Surfaces of HTC-derived carbons were functionalized using dienophiles such as maleimide (MI), tetracyanoethylene (TCNE), and 4,5-dicyano-1,3-dithiol-2-one (DCDTO). DCDTO-…
Number of citations: 16 pubs.rsc.org
M Katsuhara, I Aoyagi, H Nakajima, T Mori… - Synthetic metals, 2005 - Elsevier
Tetrathiafulvalene (TTF)-based new organic semiconductors with a long alkyl chain and electron withdrawing substituents are prepared. Among them, cyano-substituted TTF (C n EDT-…
Number of citations: 69 www.sciencedirect.com
F Leng, R Hou, L Jin, B Yin, RG Xiong - Journal of Porphyrins and …, 2010 - World Scientific
Three novel tetrathiafulvalene-annulated metalloporphyrazines with electron-withdrawing pentoxycarbonyl groups at the periphery were synthesized via the cyclotetramerization of …
Number of citations: 10 www.worldscientific.com
JP Fitzgerald, JP Korenak, DA Steinaker… - Journal of Porphyrins …, 2019 - World Scientific
Dicyanoacetylene, a highly reactive dienophile, readily reacts to form substituted maleonitriles which serve as precursors to soluble tetraazaporphyrins. Unfortunately, dicyanoacetylene …
Number of citations: 0 www.worldscientific.com
Y Matsuo, M Maruyama, SS Gayathri… - Journal of the …, 2009 - ACS Publications
The synthesis, structure, photoelectrochemical behavior, and nonlinear optical (NLO) properties of a symmetric acceptor−acceptor−donor−acceptor−acceptor array, C 60 -Co−TTF−Co-…
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.